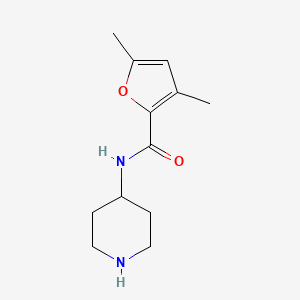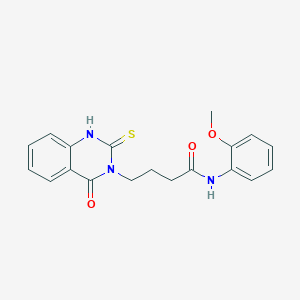
N-(2-methoxyphenyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide, also known as NSC-732208, is a quinazoline derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antibacterial properties. In
Mécanisme D'action
The exact mechanism of action of N-(2-methoxyphenyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide is not fully understood. However, several studies have suggested that this compound exerts its antitumor activity by inhibiting the activity of several key enzymes involved in cancer cell proliferation and survival. In addition, N-(2-methoxyphenyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide has been shown to exhibit several biochemical and physiological effects. In vitro studies have reported that this compound exhibits potent cytotoxicity against cancer cells, while sparing normal cells. Furthermore, N-(2-methoxyphenyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide has been shown to inhibit the activity of several key enzymes involved in cancer cell proliferation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-methoxyphenyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide for lab experiments is its potent antitumor activity against a wide range of cancer cell lines. Furthermore, this compound exhibits potent anti-inflammatory and antibacterial properties, making it a promising candidate for the treatment of various diseases.
However, one of the main limitations of N-(2-methoxyphenyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide is its low solubility in water, which can make it difficult to administer in vivo. Furthermore, the exact mechanism of action of this compound is not fully understood, which can make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the research and development of N-(2-methoxyphenyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide. One of the most promising directions is the optimization of its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in vivo. Furthermore, future studies should aim to elucidate the exact mechanism of action of this compound, which could lead to the development of more potent and selective analogs.
In addition, N-(2-methoxyphenyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide could be further evaluated for its potential therapeutic applications in other diseases, such as inflammatory bowel disease and bacterial infections. Furthermore, the combination of N-(2-methoxyphenyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide with other chemotherapeutic agents could be explored to enhance its antitumor activity and reduce the risk of drug resistance.
Conclusion:
N-(2-methoxyphenyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide is a promising quinazoline derivative that exhibits potent antitumor, anti-inflammatory, and antibacterial properties. While the exact mechanism of action of this compound is not fully understood, several studies have suggested that it exerts its antitumor activity by inhibiting the activity of several key enzymes involved in cancer cell proliferation and survival. Future studies should aim to optimize its pharmacokinetic properties and elucidate its exact mechanism of action, which could lead to the development of more potent and selective analogs.
Méthodes De Synthèse
The synthesis of N-(2-methoxyphenyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide involves the reaction of 2-methoxyaniline with 4-chlorobutanoyl chloride to yield the corresponding amide. This intermediate is then reacted with 2-mercapto-3-methylquinazoline-4(3H)-one in the presence of triethylamine to give N-(2-methoxyphenyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide. The overall yield of the synthesis is approximately 50%.
Applications De Recherche Scientifique
N-(2-methoxyphenyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is its antitumor activity. Several studies have reported that N-(2-methoxyphenyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells.
In addition to its antitumor activity, N-(2-methoxyphenyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide has also been shown to exhibit anti-inflammatory and antibacterial properties. Several studies have reported that this compound exhibits potent anti-inflammatory activity in vitro and in vivo. Furthermore, N-(2-methoxyphenyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide has been shown to exhibit antibacterial activity against several strains of Gram-positive and Gram-negative bacteria.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-25-16-10-5-4-9-15(16)20-17(23)11-6-12-22-18(24)13-7-2-3-8-14(13)21-19(22)26/h2-5,7-10H,6,11-12H2,1H3,(H,20,23)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYMMCVRRXCAAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CCCN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide](/img/structure/B2884081.png)
![N-[2-[2-[2-[[oxo(3-pyridinyl)methyl]amino]ethoxy]ethoxy]ethyl]-3-pyridinecarboxamide](/img/structure/B2884082.png)

![N-[3-(methylsulfanyl)phenyl]-2-{5-oxo-4H,5H-[1,2,3]triazolo[1,5-a]quinazolin-4-yl}acetamide](/img/structure/B2884087.png)
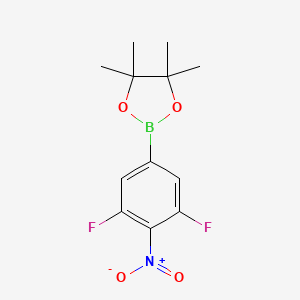

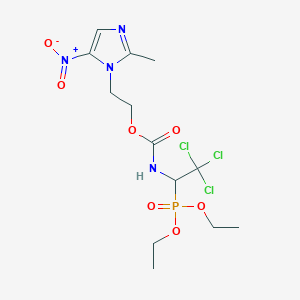

![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2884096.png)
![methyl 2-[(5Z)-5-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-6-yl]acetate](/img/structure/B2884097.png)
![2-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2884098.png)
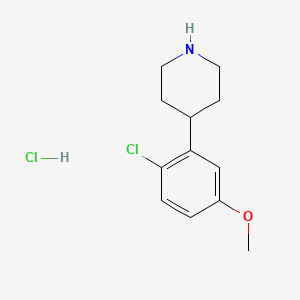
![ethyl 2-({5-[(E)-1-naphthylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B2884100.png)
